molecular formula C8H9Cl2NO2 B591895 (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride CAS No. 37085-27-1

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Cat. No. B591895
CAS RN: 37085-27-1
M. Wt: 222.065
InChI Key: YPIVOEYNISLYJX-OGFXRTJISA-N
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Description

“®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride” is a chemical compound that contains a chiral center at the 2-position of the acetic acid moiety. The compound has a 3-chlorophenyl group and an amino group attached to the same carbon .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of the corresponding ketone or aldehyde with an appropriate amine. For instance, the reaction of 3-chlorophenylacetic acid with an appropriate amine could potentially yield this compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-chlorophenyl group and an amino group attached to the same carbon in the acetic acid moiety. The presence of the chiral center would result in two possible enantiomers, ® and (S), which could have different biological activities .


Chemical Reactions Analysis

The compound, being an amino acid derivative, could potentially undergo various chemical reactions typical of amino acids, such as reactions involving the amino group or the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar amino and carboxylic acid groups, while its melting point would depend on the overall structure and stereochemistry .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could involve further studies to elucidate its biological activity and potential therapeutic applications. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

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